molecular formula C11H15BrN2 B1525248 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine CAS No. 1220034-72-9

5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine

Cat. No. B1525248
CAS RN: 1220034-72-9
M. Wt: 255.15 g/mol
InChI Key: GYOMQEHRSOLMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine is a chemical compound with the molecular formula C11H15BrN2 . It is used in various scientific research, including drug discovery, organic synthesis, and catalysis studies.


Synthesis Analysis

The synthesis of 5-Bromo-N-cyclopentyl-2-pyridinamine involves several steps, including the reaction of 2-chloronicotinic acid with cyclopentylamine to form 2-cyclopentylamino-nicotinic acid. The product is then converted into the final compound through bromination and deprotection.


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine is represented by the linear formula C10H13BrN2 . It has a molecular weight of 241.13 .


Physical And Chemical Properties Analysis

5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine is a white or off-white solid that is soluble in water and other common solvents. It has a molecular weight of 241.13 .

Scientific Research Applications

I apologize, but it seems that there is limited information available on the specific applications of 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine in scientific research. The searches did not yield detailed analyses across multiple fields as requested.

    Pharmaceutical Research

    This compound is an impurity of Palbociclib, a drug developed by Pfizer for breast cancer treatment. It acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .

    Life Science Research

    It may be used in various life science research solutions, including chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .

Safety and Hazards

The safety data sheet (SDS) for 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine indicates that it is an irritant . Further safety and hazard information should be obtained from the SDS.

properties

IUPAC Name

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOMQEHRSOLMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.